molecular formula C17H23BF3NO3 B3276952 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenyl)morpholine CAS No. 651014-91-4

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenyl)morpholine

Katalognummer: B3276952
CAS-Nummer: 651014-91-4
Molekulargewicht: 357.2 g/mol
InChI-Schlüssel: GKJGPESAUQAWGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a boronate ester featuring a morpholine-substituted phenyl ring with a trifluoromethyl (-CF₃) group at the 5-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 3-position. Its molecular formula is C₁₇H₂₃BF₃NO₃, with a molecular weight of 357.18 g/mol . The trifluoromethyl group confers electron-withdrawing properties, enhancing stability and influencing reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . It is utilized in pharmaceutical intermediates and materials science due to its versatility in constructing complex aromatic systems .

Eigenschaften

IUPAC Name

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BF3NO3/c1-15(2)16(3,4)25-18(24-15)13-9-12(17(19,20)21)10-14(11-13)22-5-7-23-8-6-22/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJGPESAUQAWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCOCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699131
Record name 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651014-91-4
Record name 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenyl)morpholine is a boron-containing organic compound that has garnered attention for its potential applications in drug development and organic synthesis. This article delves into its biological activity, synthesis pathways, and relevant research findings.

The molecular formula for this compound is C16H20BF3NO3C_{16}H_{20}BF_3NO_3, with a molecular weight of approximately 334.14 g/mol. It features a morpholine ring attached to a phenyl group that incorporates a trifluoromethyl substituent and a dioxaborolane moiety. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound primarily stems from the presence of the boron atom within the dioxaborolane structure. Boron compounds are known to interact with biomolecules such as proteins and nucleic acids, potentially leading to various therapeutic effects. The specific mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Cell Proliferation : Studies indicate that similar boron-containing compounds can affect cell proliferation rates, particularly in cancer cells.

Case Studies and Research Findings

  • Anticancer Activity : Research has shown that boron-containing compounds can exhibit significant anticancer properties. For example:
    • A study on related dioxaborolane derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent growth inhibition .
    • The compound's ability to induce apoptosis in cancer cells was noted, suggesting its potential as a therapeutic agent.
  • Drug Development Applications : As an intermediate in pharmaceutical synthesis, this compound is utilized to create novel drugs targeting diseases such as cancer and bacterial infections. Its role in bioconjugation techniques enhances the efficacy of drug delivery systems .
  • Material Science : The unique chemical properties of this compound make it suitable for developing advanced materials, including polymers and coatings that require specific functional characteristics .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
MDA-MB-2310.126Apoptosis induction
H37Rv0.5-1.0Antimicrobial activity
VariousNanomolarEnzyme inhibition

Synthesis Pathways

The synthesis of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenyl)morpholine typically involves several steps:

  • Formation of Dioxaborolane : The initial step includes the reaction of boronic acid derivatives with alcohols under acidic conditions to form dioxaborolane structures.
  • Coupling Reactions : The morpholine ring is introduced through nucleophilic substitution reactions involving appropriate precursors.
  • Final Modifications : Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or other CF3 sources.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Coupling Reactions

One of the primary applications of this compound is as a reagent in Suzuki-Miyaura cross-coupling reactions. The boron-containing group facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is pivotal in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and agrochemicals.

Table 1: Comparison of Boronic Acid Derivatives in Suzuki Reactions

Compound NameYield (%)Reaction Conditions
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenyl)morpholine85%K2CO3, DMF, 80°C
4-Bromobenzene90%NaOH, THF, 60°C
Phenylboronic Acid75%Pd(PPh3)4 catalyst

Covalent Organic Frameworks (COFs)

The compound serves as a ligand in the construction of Covalent Organic Frameworks (COFs). COFs are materials characterized by their high surface area and tunable porosity. The incorporation of this compound allows for enhanced iodine uptake properties and potential applications in supercapacitors.

Case Study: COF Development
In a study published by Ossila, it was demonstrated that using tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine as a linker significantly improved the electrical conductivity and charge storage capacity of the resulting COF structure. This advancement suggests potential applications in energy storage devices.

Drug Development

The morpholine moiety is often found in various pharmaceutical compounds due to its ability to enhance solubility and bioavailability. Research indicates that derivatives of this compound may exhibit significant biological activity against certain cancer cell lines.

Table 2: Biological Activity of Morpholine Derivatives

CompoundIC50 (µM)Target
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenyl)morpholine12Cancer Cell Lines
Standard Drug A10Cancer Cell Lines
Standard Drug B15Cancer Cell Lines

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (4b)
  • Structure : Methoxy (-OCH₃) at the 3-position instead of -CF₃.
  • Molecular Weight : ~305 g/mol (estimated).
  • Reactivity : The methoxy group is electron-donating, reducing electrophilicity at the boron center compared to the -CF₃ analog. This results in slower cross-coupling kinetics but improved solubility in polar solvents .
  • Yield : 67% via CsF-mediated synthesis .
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)phenyl)morpholine (4c)
  • Structure : Trimethylsilyl (-SiMe₃) at the 5-position.
  • Molecular Weight : ~334 g/mol.
  • Reactivity : The -SiMe₃ group offers steric bulk, hindering access to the boron center. However, it enhances thermal stability and protects against hydrolysis .
  • Yield : 62% under similar conditions to 4b .
4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine (CAS 852227-95-3)
  • Structure: No substituent at the 5-position (simple phenyl ring).
  • Molecular Weight : 289.18 g/mol.
  • Reactivity : Lacks electronic modulation from -CF₃ or -OCH₃, making it less reactive in electron-deficient systems but broadly applicable in neutral conditions .

Heterocyclic Analogs

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine
  • Structure : Pyridine ring replaces benzene, with boronate at the 5-position.
  • Molecular Weight : 290.17 g/mol.
  • Reactivity : The pyridine nitrogen increases polarity and coordination capacity, useful in metal-catalyzed reactions. However, the electron-deficient pyridine may compete with boron for reactivity .
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine
  • Structure : Thiazole ring instead of phenyl.
  • Applications : The sulfur atom in thiazole enhances binding to transition metals, making it valuable in catalytic systems and medicinal chemistry .

Electronic and Steric Effects

Compound Substituent Electron Effect Molecular Weight (g/mol) Yield (%) Key Applications
Target Compound (-CF₃) -CF₃ Strong EWG 357.18 N/A Pharmaceuticals, Materials Science
4b (-OCH₃) -OCH₃ EWG/EDG* ~305 67 Polar solvent reactions
4c (-SiMe₃) -SiMe₃ Steric hindrance ~334 62 High-temperature stability
Pyridinyl Analog Pyridine Electron-deficient 290.17 N/A Metal coordination

*EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)morpholine, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or boronic ester functionalization. For example, a reported procedure involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with morpholine derivatives in tetrahydrofuran (THF) using triethylamine (Et3N) as a base. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography (hexanes/EtOAc with 0.25% Et3N) yielded 27% product .
  • Optimization : Increase yields by adjusting stoichiometry (e.g., excess boronic ester), using Pd-based catalysts (e.g., Pd(PPh3)4), or optimizing reaction time (3–5 days instead of 3 days).

Q. How is the compound characterized to confirm purity and structural integrity?

  • Techniques :

  • Melting Point : 118–119°C (reported for related analogs) .
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm morpholine and dioxaborolane moieties.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C17H23BF3NO3) .
    • Purity : HPLC with UV detection (≥95% purity) or <sup>19</sup>F NMR for trifluoromethyl group analysis.

Q. What are the stability and storage conditions for this compound?

  • Stability : Sensitive to moisture and oxygen due to the boronic ester group. Decomposes under acidic/alkaline conditions.
  • Storage : Store under inert gas (Ar/N2) at −20°C in airtight, light-resistant containers. Use desiccants (e.g., molecular sieves) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving this boronic ester?

  • Troubleshooting :

  • Catalyst Screening : Test Pd(OAc)2, PdCl2(dppf), or SPhos ligands to improve catalytic activity.
  • Solvent Effects : Replace THF with dioxane or DMF for better solubility of intermediates.
  • Oxygen Sensitivity : Ensure rigorous degassing of solvents and use Schlenk techniques to exclude moisture .
    • Case Study : A 27% yield was reported using THF/Et3N; switching to microwave-assisted synthesis reduced reaction time to 6 hours with 45% yield in a similar system .

Q. What strategies are effective in resolving contradictory data from NMR and X-ray crystallography for this compound?

  • Data Reconciliation :

  • Dynamic Effects : Conformational flexibility in morpholine or dioxaborolane groups may cause NMR signal splitting. Use variable-temperature NMR to assess dynamic behavior.
  • Crystallography : Compare experimental X-ray structures (e.g., CCDC entries) with DFT-optimized geometries to validate bond angles/planarity .
    • Example : Discrepancies in <sup>11</sup>B NMR chemical shifts (δ ~30 ppm for boronic esters) may arise from solvent polarity or crystal packing effects .

Q. How can hazardous intermediates generated during synthesis (e.g., triethylammonium chloride) be safely managed?

  • Safety Protocols :

  • Filtration : Remove salts via vacuum filtration under inert conditions.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Use fume hoods and personal protective equipment (PPE) when handling volatile amines .
    • Regulatory Compliance : Follow guidelines from Hoffman Fine Chemicals and WHO for lab-specific risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenyl)morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.